talin (777-785)
Description
Talin is a cytoskeletal protein critical for integrin-mediated cell adhesion and mechanotransduction. The region encompassing residues 777–785 lies within the central rod domain of talin, a segment implicated in actin-binding and vinculin recruitment . Structural studies reveal that this region is adjacent to actin-binding site 2 (ABS2), which spans residues 607–876 in chicken talin . Talin (777–785) contributes to mechanical stability at myotendinous junctions (MTJs) by anchoring integrins to the actin cytoskeleton, a process essential for tissue morphogenesis and force transmission . Mutations in this region disrupt talin’s ability to cluster integrins and maintain adhesion complexes under mechanical stress .
Properties
sequence |
ALNELLQHV |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
talin (777-785) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Proteins
Vinculin
Vinculin shares functional overlap with talin in linking integrins to actin but differs in binding mechanisms. While talin (777–785) directly binds actin via ABS2, vinculin requires talin-derived helical motifs for activation . Key differences include:
- Binding Specificity : Talin’s ABS2 (near 777–785) binds actin with higher affinity (Kd ~0.5 µM) compared to vinculin’s actin-binding domain (Kd ~2 µM) .
- Mechanosensitivity: Talin recruitment to MTJs depends on force-induced unfolding of ABS2, whereas vinculin relies on talin-mediated exposure of cryptic binding sites .
Kindlin
Kindlin cooperates with talin to activate integrins but employs distinct structural motifs:
- Integrin Clustering: Talin (777–785) and kindlin synergize to increase integrin cluster density.
- Domain Architecture : Talin’s ABS2 is flanked by vinculin-binding sites, whereas kindlin lacks actin-binding domains but contains a FERM domain for integrin tail binding .
ERM Family Proteins (Ezrin/Radixin/Moesin)
ERM proteins share homology with talin’s N-terminal actin-binding domain but diverge in function:
- Localization : Talin (777–785) localizes to MTJs and focal adhesions, while ERM proteins primarily link actin to plasma membranes in epithelial cells .
- Mechanical Stability : Talin resists Triton X-100 extraction at adhesion sites, whereas ERM proteins are more readily solubilized .
Functional Comparison with Talin Isoforms
Talin1 vs. Talin2
Talin1 and Talin2 share 88% sequence identity but exhibit functional divergence in the 777–785 region:
- Actin Binding : Talin1’s ABS2 has a 30% higher actin-binding affinity than Talin2 due to residue variations (e.g., Pro1176 in Talin1 vs. Thr in Talin2) .
- Developmental Roles: Talin1 is essential for embryonic adhesion complex formation, while Talin2 compensates in Talin1-deficient cells but cannot rescue MTJ defects in Drosophila models .
Key Research Findings and Data Tables
Table 1: Structural and Functional Properties of Talin (777–785) and Comparators
Table 2: Impact of Talin (777–785) Mutations on Cellular Phenotypes
Mechanistic Insights
- ABS2 Mutants : Disrupt talin’s force-dependent stabilization at MTJs, leading to myofibril retraction .
- Vinculin Overexpression: Rescues ABS3 mutant phenotypes by compensating for talin’s actin-anchoring defects .
- Talin-Kindlin Synergy : Kindlin increases talin-integrin-actomyosin coupling efficiency by 40%, a process independent of ABS2 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
